molecular formula C52H81F3N12O18 B8180601 Dlpltfgggtk (tfa)

Dlpltfgggtk (tfa)

Cat. No. B8180601
M. Wt: 1219.3 g/mol
InChI Key: XPVDKRLCFUHPJF-HRSWYPMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

DLPLTFGGGTK (TFA) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis is carried out under controlled conditions, typically involving the use of protecting groups to prevent unwanted side reactions. The final product is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups .

Industrial Production Methods

The industrial production of DLPLTFGGGTK (TFA) follows a similar approach to SPPS but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves multiple cycles of amino acid coupling, deprotection, and washing steps. After synthesis, the peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

DLPLTFGGGTK (TFA) primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves the formation of amide bonds between amino acids, while the cleavage from the resin involves the breaking of these bonds using TFA .

Common Reagents and Conditions

    Peptide Bond Formation: Amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA).

    Cleavage from Resin: Trifluoroacetic acid (TFA), scavengers (e.g., water, triisopropylsilane).

Major Products Formed

The major product formed from these reactions is the desired peptide sequence, DLPLTFGGGTK (TFA), along with by-products such as protecting groups and side-chain modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DLPLTFGGGTK (TFA) is unique due to its specific sequence and its role as a surrogate peptide for pembrolizumab. Its high purity and well-defined structure make it an ideal candidate for research applications involving pembrolizumab .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N12O16.C2HF3O2/c1-26(2)19-33(57-46(73)36-16-12-18-62(36)49(76)35(20-27(3)4)59-43(70)31(52)22-40(68)69)45(72)61-42(29(6)64)48(75)58-34(21-30-13-8-7-9-14-30)44(71)55-24-38(66)53-23-37(65)54-25-39(67)60-41(28(5)63)47(74)56-32(50(77)78)15-10-11-17-51;3-2(4,5)1(6)7/h7-9,13-14,26-29,31-36,41-42,63-64H,10-12,15-25,51-52H2,1-6H3,(H,53,66)(H,54,65)(H,55,71)(H,56,74)(H,57,73)(H,58,75)(H,59,70)(H,60,67)(H,61,72)(H,68,69)(H,77,78);(H,6,7)/t28-,29-,31+,32+,33+,34+,35+,36+,41+,42+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVDKRLCFUHPJF-HRSWYPMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H81F3N12O18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1219.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.